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Compound of Interest

Compound Name:
(4-Hydroxybutyl) hydrogen

succinate

Cat. No.: B1616101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

(4-Hydroxybutyl) hydrogen succinate, a molecule of interest in various chemical and

pharmaceutical research domains. This document outlines the expected spectroscopic

characteristics based on its structure and provides detailed experimental protocols for acquiring

and interpreting the corresponding data.

Molecular Structure and Spectroscopic Overview
(4-Hydroxybutyl) hydrogen succinate (C₈H₁₄O₅) is an ester derived from succinic acid and

1,4-butanediol. Its structure, featuring both a carboxylic acid and a primary alcohol functional

group, gives rise to distinct spectroscopic signatures. The molecular weight of this compound is

190.19 g/mol , and its monoisotopic mass is 190.08412354 Da. A thorough analysis using

Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS) is essential for its unambiguous identification and

characterization.
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The following tables summarize the expected and observed spectroscopic data for (4-
Hydroxybutyl) hydrogen succinate.

Table 1: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3500-3200 (broad) O-H (Alcohol) Stretching

3300-2500 (broad) O-H (Carboxylic Acid) Stretching

2950-2850 C-H (Alkyl) Stretching

~1735 C=O (Ester) Stretching

~1710 C=O (Carboxylic Acid) Stretching

~1250-1050 C-O Stretching

Table 2: ¹H NMR Spectroscopic Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.1 Triplet 2H -O-CH₂-CH₂-

~3.6 Triplet 2H -CH₂-OH

~2.6 Multiplet 4H -CO-CH₂-CH₂-COOH

~1.7 Multiplet 4H -CH₂-CH₂-CH₂-CH₂-

~10-12 Singlet (broad) 1H -COOH

Table 3: ¹³C NMR Spectroscopic Data
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Chemical Shift (ppm) Carbon Type Assignment

~178 Carbonyl COOH

~172 Carbonyl -O-CO-

~64 Aliphatic -O-CH₂-

~62 Aliphatic -CH₂-OH

~31 Aliphatic -CO-CH₂-

~29 Aliphatic -CO-CH₂-CH₂-

~25 Aliphatic -CH₂-CH₂-CH₂-OH

~24 Aliphatic -O-CH₂-CH₂-

Table 4: Mass Spectrometry Data
m/z Interpretation

191.0917 [M+H]⁺ (Monoisotopic Mass: 190.0841)

173.0811 [M-H₂O+H]⁺

117.0344 [Succinic Anhydride + H]⁺

101.0239 [Succinic Acid + H]⁺

73.0603 [Butanediol Fragment]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

FT-IR Spectroscopy
Sample Preparation: A small amount of neat (4-Hydroxybutyl) hydrogen succinate is

placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument: A Fourier-Transform Infrared Spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1616101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Procedure:

Record a background spectrum of the clean, empty ATR crystal.

Place the sample on the ATR crystal, ensuring good contact.

Acquire the sample spectrum.

The final spectrum is presented in terms of transmittance or absorbance.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of (4-Hydroxybutyl) hydrogen
succinate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube.

Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Spectral Width: 0-16 ppm

¹³C NMR Parameters:

Pulse Program: Proton-decoupled pulse program (zgpg30).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1616101?utm_src=pdf-body
https://www.benchchem.com/product/b1616101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds

Spectral Width: 0-220 ppm

Procedure:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution.

Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.

Process the FID using Fourier transformation, phase correction, and baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of (4-Hydroxybutyl) hydrogen succinate
(approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an

electrospray ionization (ESI) source.

Parameters (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+)

Capillary Voltage: 3-4 kV

Drying Gas Flow: 5-10 L/min

Drying Gas Temperature: 200-300 °C
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Mass Range: 50-500 m/z

Procedure:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in full scan mode.

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the protonated

molecular ion ([M+H]⁺) to obtain fragmentation patterns.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of (4-Hydroxybutyl) hydrogen succinate.
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Caption: Workflow for the spectroscopic characterization of (4-Hydroxybutyl) hydrogen
succinate.
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To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of (4-Hydroxybutyl)
Hydrogen Succinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1616101#spectroscopic-data-analysis-of-4-
hydroxybutyl-hydrogen-succinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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